

Application Notes and Protocols for Investigating AMPK Activation by Shizukaol G

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Compound of Interest

Compound Name: Shizukaol G

Cat. No.: B15594978

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Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3] Its activation under conditions of low cellular energy (high AMP:ATP ratio) triggers a metabolic switch, inhibiting anabolic processes while stimulating catabolic pathways to restore energy homeostasis.[1][3] Consequently, AMPK has emerged as a significant therapeutic target for metabolic disorders, including type 2 diabetes and obesity.

This document provides detailed application notes and protocols for investigating the activation of AMPK by **Shizukaol G**, a natural compound of interest. The information presented is based on studies of related compounds, Shizukaol D and Shizukaol F, which have been shown to activate AMPK.[4][5] It is hypothesized that **Shizukaol G** acts through a similar mechanism, which involves the inhibition of mitochondrial respiratory complex I.[4] This disruption of mitochondrial function leads to an increase in the cellular AMP/ATP ratio, subsequently activating AMPK.[4]

Activated AMPK then initiates downstream signaling cascades that promote glucose uptake and inhibit gluconeogenesis.[4] A key downstream effect is the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, facilitating glucose uptake.[4] In hepatocytes, activated AMPK suppresses the expression of key gluconeogenic enzymes.[4]

Quantitative Data Summary

The following tables summarize the dose-dependent and time-course effects of Shizukaol compounds on AMPK activation and related metabolic processes, based on available data for Shizukaol D and F.

Table 1: Dose-Dependent Effects of Shizukaol F on AMPK α Phosphorylation in C2C12 Cells

Shizukaol F Concentration	Duration	Effect on p-AMPK α Levels
0.1 μ M	1 hour	Increased phosphorylation
0.5 μ M	1 hour	Further increased phosphorylation
1 μ M	1 hour	Significant increase in phosphorylation
2 μ M	1 hour	Maintained high phosphorylation

Data adapted from studies on Shizukaol F in C2C12 myotubes. Metformin (2 mM) was used as a positive control.[\[6\]](#)

Table 2: Time-Course of Shizukaol F-Induced AMPK α Phosphorylation in C2C12 Cells

Time Point	Shizukaol F Concentration	Effect on p-AMPK α Levels
15 min	1 μ M	Increased phosphorylation
30 min	1 μ M	Sustained increase in phosphorylation
1 hour	1 μ M	Peak phosphorylation observed
2 hours	1 μ M	Phosphorylation levels remain elevated

Data based on the effects of Shizukaol F in C2C12 cells.[\[6\]](#)

Table 3: Dose-Dependent Effects of Shizukaol D on AMPK and ACC Phosphorylation in HepG2 Cells

Shizukaol D Concentration	Duration	Effect on p-AMPK and p-ACC Levels
0.5 μ M	1 hour	Increased phosphorylation of AMPK and ACC
1 μ M	1 hour	Further increase in phosphorylation
2 μ M	1 hour	Significant increase in phosphorylation

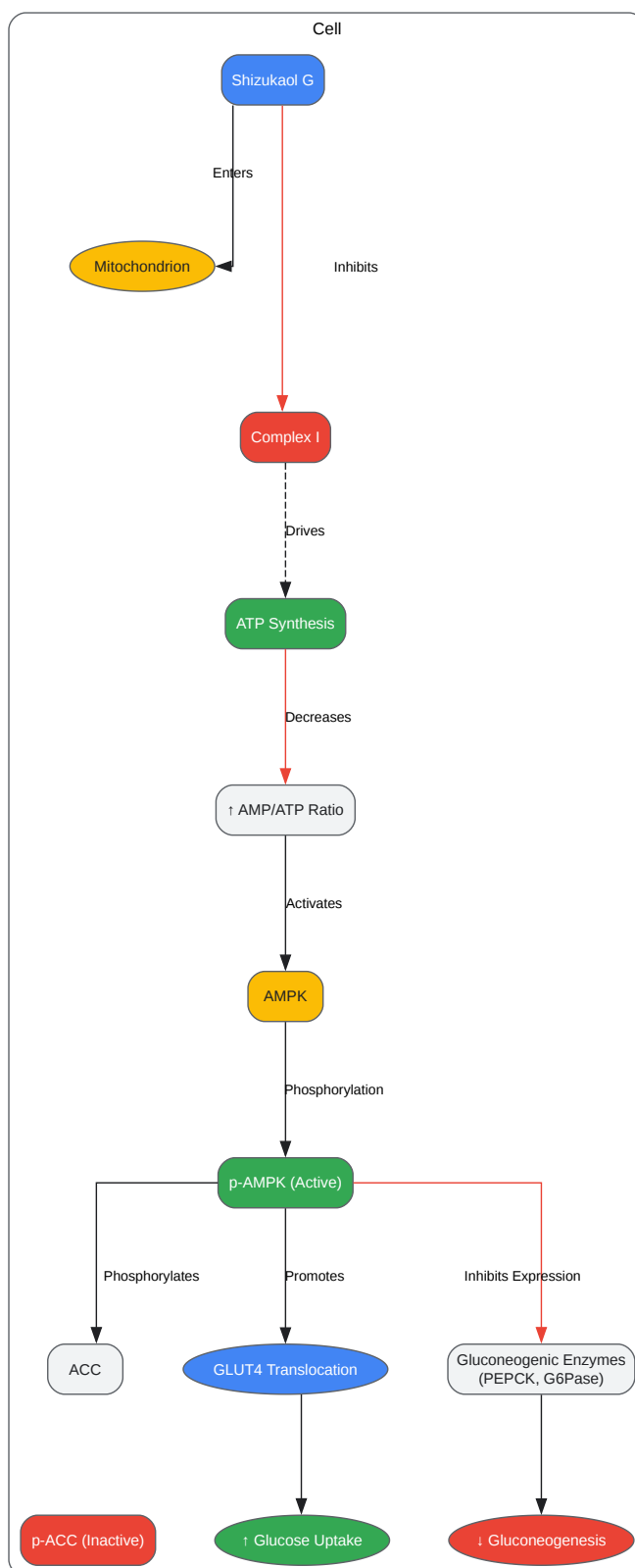
ACC (Acetyl-CoA carboxylase) is a downstream target of AMPK. Data adapted from studies on Shizukaol D in HepG2 cells. Metformin (2 mM) served as a positive control.[5]

Table 4: Effects of Shizukaol F on Glucose Metabolism

Experiment	Cell Type/Model	Shizukaol F Concentration	Outcome
Glucose Uptake	C2C12 myotubes	0.1 - 1 μ M	Increased 2-deoxy-D-glucose uptake[4]
GLUT4 Translocation	C2C12 myotubes	1 μ M	Stimulated GLUT4 translocation to the membrane[4]
Gluconeogenesis	Primary mouse hepatocytes	1 μ M	Suppressed hepatic gluconeogenesis[4]
Gluconeogenesis	C57BL/6J mice	Single oral dose	Reduced in vivo gluconeogenesis[4]

Signaling Pathway

The proposed signaling pathway for **Shizukaol G**-mediated AMPK activation is depicted below. **Shizukaol G** is hypothesized to inhibit mitochondrial complex I, leading to a decrease in ATP production and a subsequent increase in the AMP:ATP ratio. This change is sensed by AMPK, leading to its phosphorylation and activation. Activated AMPK then phosphorylates downstream targets to regulate metabolic processes.



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Caption: Proposed signaling pathway of **Shizukaol G**-mediated AMPK activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment

- Cell Lines:
 - C2C12 mouse myoblasts for glucose uptake and GLUT4 translocation studies.
 - HepG2 human hepatoma cells or primary hepatocytes for gluconeogenesis assays.
- Culture Conditions:
 - C2C12 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. To induce differentiation into myotubes, confluent cells are switched to DMEM with 2% horse serum for 4-6 days.
 - HepG2 cells are maintained in DMEM with 10% FBS and 1% penicillin-streptomycin.
- Treatment:
 - Prepare stock solutions of **Shizukaol G** in dimethyl sulfoxide (DMSO).
 - Treat differentiated C2C12 myotubes or HepG2 cells with varying concentrations of **Shizukaol G** for the desired time points. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.

Western Blotting for Protein Phosphorylation

This protocol is used to determine the phosphorylation status of AMPK α (at Thr172) and its downstream target ACC.

- Cell Lysis:
 - After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

- Scrape the cells and collect the lysate.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay kit.
- SDS-PAGE and Immunoblotting:
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
 - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against phospho-AMPK α (Thr172), total AMPK α , phospho-ACC, and total ACC overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect the signal using an enhanced chemiluminescence (ECL) detection system.

Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

- Procedure:
 - Seed and differentiate C2C12 cells in 24-well plates.
 - After treatment with **Shizukaol G**, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

- Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes.
- Stop the uptake by washing the cells with ice-cold KRH buffer.
- Lyse the cells with 0.1 M NaOH.
- Measure the radioactivity in the lysate using a scintillation counter.
- Normalize the glucose uptake to the total protein content of each well.

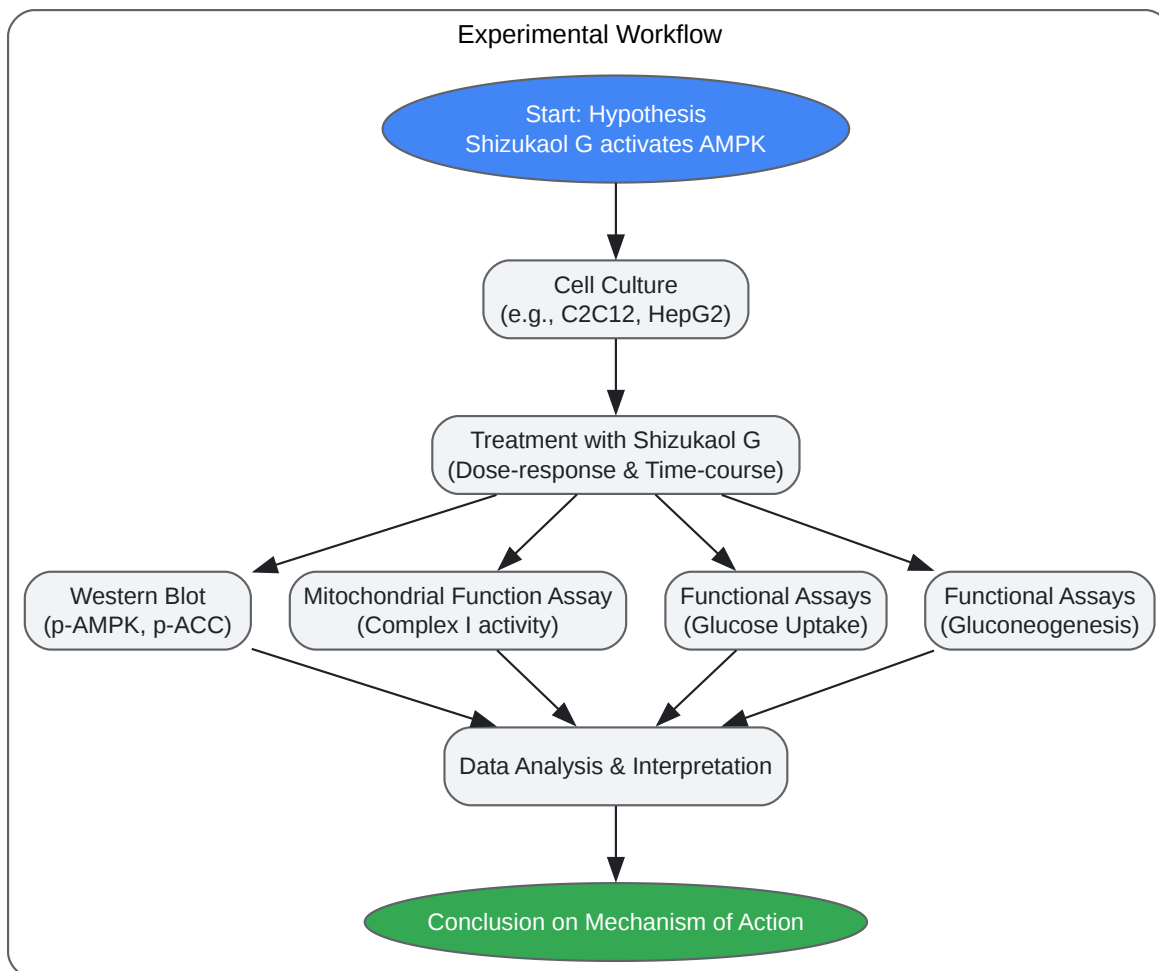
Mitochondrial Complex I Activity Assay

This assay determines the effect of **Shizukaol G** on the activity of mitochondrial respiratory complex I.

- Procedure:
 - Isolate mitochondria from treated and untreated cells.
 - Measure the rotenone-sensitive oxidation of NADH by monitoring the decrease in absorbance at 340 nm.
 - The assay mixture should contain isolated mitochondria, NADH, and coenzyme Q1.
 - Initiate the reaction by adding NADH and record the change in absorbance.
 - Add rotenone (a specific complex I inhibitor) to determine the specific activity of complex I.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of **Shizukaol G** on AMPK activation and its downstream metabolic consequences.



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Caption: Workflow for investigating **Shizukaol G**'s effect on AMPK activation.

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